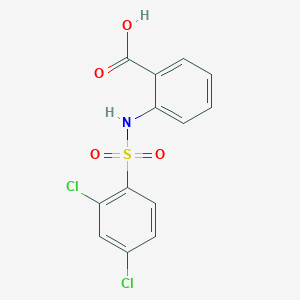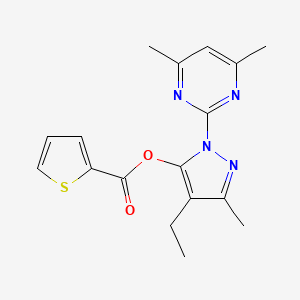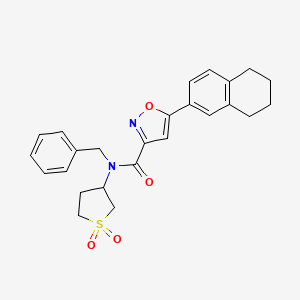![molecular formula C22H15N B12206615 11-phenyl-6H-indeno[2,1-b]quinoline](/img/structure/B12206615.png)
11-phenyl-6H-indeno[2,1-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Phenyl-6H-indeno[2,1-b]quinoline is a heterocyclic aromatic compound that features a fused ring system combining an indene and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-phenyl-6H-indeno[2,1-b]quinoline typically involves the reaction of aromatic aldehydes, indan-1,3-dione, and ammonium acetate in the presence of a catalyst. One common method employs a heterogeneous copper oxide supported on a zeolite-Y catalyst under reflux conditions in ethanol. This method has been shown to reduce reaction time and yield high product efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable catalytic processes and continuous flow reactors could be potential approaches for large-scale synthesis. The use of recyclable catalysts and green chemistry principles is also emphasized to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 11-Phenyl-6H-indeno[2,1-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
11-Phenyl-6H-indeno[2,1-b]quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 11-phenyl-6H-indeno[2,1-b]quinoline and its derivatives often involves interaction with biological macromolecules such as DNA, proteins, and enzymes. These interactions can lead to the inhibition of specific biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Indeno[1,2-b]quinoline: Similar in structure but differs in the position of the fused rings.
Indolo[2,3-b]quinoline: Contains an indole moiety instead of an indene.
Phenylquinoline: Lacks the indene ring, making it structurally simpler.
Uniqueness: 11-phenyl-6H-indeno[2,1-b]quinoline is unique due to its specific ring fusion and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C22H15N |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
11-phenyl-6H-indeno[2,1-b]quinoline |
InChI |
InChI=1S/C22H15N/c1-2-8-15(9-3-1)21-18-12-6-7-13-19(18)23-20-14-16-10-4-5-11-17(16)22(20)21/h1-13H,14H2 |
InChI Key |
WUAGCGULHLGTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C4=CC=CC=C4N=C31)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B12206534.png)
![2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate](/img/structure/B12206550.png)

![(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12206562.png)

![2-(dipropylamino)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12206579.png)
![methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12206583.png)
![6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12206600.png)
![7-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12206606.png)
![N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12206607.png)
![7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B12206611.png)
![Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B12206621.png)
![[3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B12206625.png)

